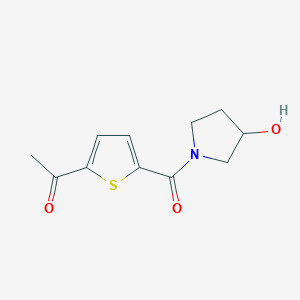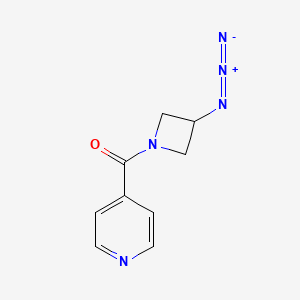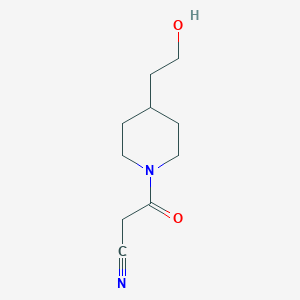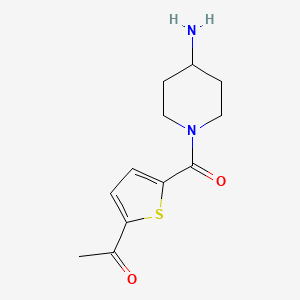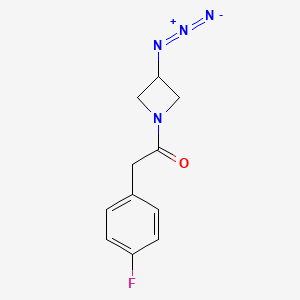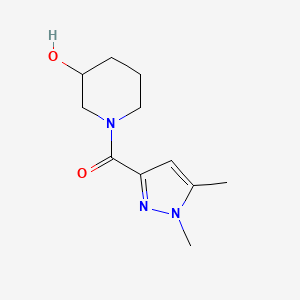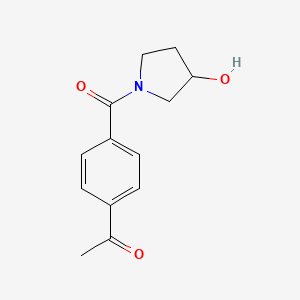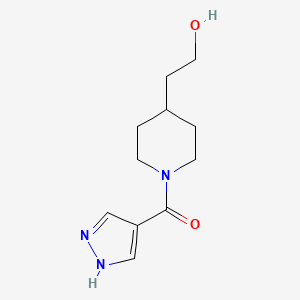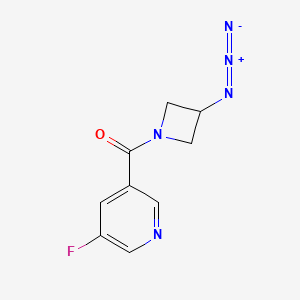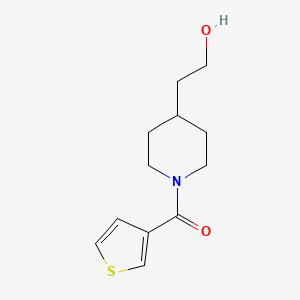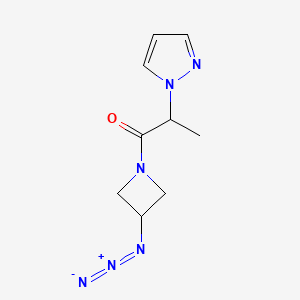
1-(2-Azidoethyl)-3-fluoropyrrolidine
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-fluoropyrrolidine is a useful research compound. Its molecular formula is C6H11FN4 and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Utility in Medicinal Chemistry
Fluoropyrrolidine derivatives, such as those synthesized from N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, are significant in medicinal chemistry. They serve as attractive synthons for dipeptidyl peptidase IV inhibitors and can be converted into various useful intermediates like amides, esters, and nitriles with excellent yields. The methodology utilizing these synthons has significantly reduced the synthetic steps needed for preparing fluoropyrrolidine derivatives, which are valuable for medicinal applications (Singh & Umemoto, 2011).
Accessing Fluoropyrrolidines via Azomethine Ylide Chemistry
The synthesis of 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition with simple azomethine ylides demonstrates the accessibility of small fluoropyrrolidines. This method allows for the inclusion of vinyl fluorides from diverse systems such as α,β-unsaturated, styrenyl, and enol ethers, making 3-fluoropyrrolidines readily accessible and highlighting the versatility of fluoropyrrolidine derivatives in synthetic chemistry (McAlpine et al., 2015).
Metabolic Activation and Bioactivation Studies
Research on the metabolic activation of fluoropyrrolidine derivatives, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors, has shown that these compounds can undergo metabolic activation leading to the formation of chemically reactive intermediates. This bioactivation is crucial for understanding the metabolic pathways and potential toxicological aspects of fluoropyrrolidine-containing pharmaceuticals (Xu et al., 2004).
Synthetic Routes to Fluoropyrrolidines
Various synthetic routes have been developed for fluoropyrrolidines and fluorinated azaheterocycles, which are important as bifunctional building blocks in pharmaceutical compounds. For instance, the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines involves regioselective bromofluorination, showcasing the methods to incorporate fluorine into pyrrolidine derivatives (Verniest et al., 2010).
Mécanisme D'action
Target of Action
Azides are often used in bioconjugation reactions, such as click chemistry, which can be used to attach various functional groups to specific targets in biological systems .
Mode of Action
For instance, they can undergo a reaction known as the Staudinger ligation with phosphine groups .
Biochemical Pathways
Without specific information on “1-(2-Azidoethyl)-3-fluoropyrrolidine”, it’s difficult to say which biochemical pathways it might affect. Azides can be used to modify proteins and other biomolecules, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the azide group could potentially affect these properties, as azides are generally reactive and could be metabolized or react with other compounds in the body .
Result of Action
Azides can be used to modify proteins and other biomolecules, which could potentially have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other reactive compounds. Without specific information on this compound, it’s difficult to say exactly how these factors might influence its action .
Analyse Biochimique
Biochemical Properties
1-(2-Azidoethyl)-3-fluoropyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with digestive enzymes such as amylase, lipase, and trypsin . The nature of these interactions varies; while amylase and trypsin are activated, lipase is significantly inhibited
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in redox homeostasis and cellular glutathione levels . Additionally, this compound has been found to enhance the viability of human skin fibroblasts, indicating its potential use in cosmetic applications targeting skin aging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with enzymes such as 5-lipoxygenase, which is involved in inflammatory processes . The compound’s mechanism of action includes enzyme inhibition or activation, as well as changes in gene expression. For instance, it has been observed to induce the expression of the heme oxygenase-1 gene, which regulates redox homeostasis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable over a wide range of temperatures, from 273.15 K to 373.15 K . Its vapor pressure and dynamic viscosity vary with temperature, which could influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as enzyme activation and enhanced cell viability . At higher dosages, it may exhibit toxic or adverse effects, including enzyme inhibition and potential cytotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to interact with enzymes involved in the aspartic acid metabolic pathway, which is essential for the synthesis of amino acids such as lysine, threonine, methionine, and isoleucine
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cells through receptor-mediated endocytosis . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and endoplasmic reticulum . These findings suggest that the compound’s localization and accumulation within cells are crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and lysosomes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-6-1-3-11(5-6)4-2-9-10-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOFFMAXCQBPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



